Diastovaricin I
Description
Structure
2D Structure
Properties
IUPAC Name |
4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGZUMXAOXKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin, Isolation, and Production Methodologies of Diastovaricin I
Diastovaricin I is a member of the ansamycin (B12435341) class of antibiotics. google.com It was first isolated from the bacterium Streptomyces diastochromogenes subspecies variabilicolor. google.com The producing organism, a strain of Streptomyces, is the natural source of this complex macrolactam. academie-sciences.fr Ansamycin antibiotics, including this compound, are known for their intricate structures, which consist of an aromatic chromophore spanned by an aliphatic ansa chain. academie-sciences.fr The biosynthesis of these molecules originates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA). academie-sciences.frrsc.org
The production of this compound, like many other secondary metabolites from Streptomyces, is typically achieved through fermentation. nih.gov The general process involves cultivating the Streptomyces strain in a nutrient-rich medium under controlled aerobic conditions. google.com The sources of carbon and nitrogen, along with essential mineral salts and trace elements, are crucial components of the fermentation medium. google.com
Production Methodologies
Fermentation Optimization
The optimization of fermentation conditions is a well-established strategy to improve the production of bioactive compounds from Streptomyces. plos.org This often involves a systematic approach to identify the optimal levels of key media components and physical parameters. nih.gov A common and effective method for this is Response Surface Methodology (RSM), which allows for the analysis of multiple variables and their interactions. nih.govplos.org
Key parameters that are typically optimized include:
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence microbial growth and secondary metabolite production. jksus.orgnih.gov For Streptomyces, various carbon sources like glucose, soluble starch, and maltose, and nitrogen sources such as yeast extract, soybean cake powder, and various nitrates and ammonium (B1175870) salts are evaluated to find the most suitable for production. jksus.orgnih.gov
pH: The initial pH of the culture medium is a critical factor affecting enzyme activity and nutrient uptake. innovareacademics.in Most Streptomyces species favor a neutral or slightly alkaline pH for optimal antibiotic production. innovareacademics.in
Temperature: Temperature affects microbial growth rates and enzyme kinetics. pakbs.org The optimal temperature for secondary metabolite production is often slightly different from the optimal temperature for biomass growth. pakbs.org
Incubation Time: The production of secondary metabolites is typically growth-phase dependent, often occurring during the stationary phase of growth. primescholars.com Determining the optimal incubation time is crucial for harvesting the product at its peak concentration. primescholars.com
Agitation and Aeration: As aerobic organisms, Streptomyces require sufficient oxygen for growth and metabolism. nih.gov Agitation rate influences nutrient and oxygen distribution within the fermenter. innovareacademics.in
The following table summarizes typical fermentation parameters optimized for antibiotic production in Streptomyces species, which would be applicable for enhancing Diastovaricin I yield.
| Parameter | Typical Optimized Range for Streptomyces | Reference |
| Carbon Source | Glucose (38.877 g/L), Soluble Starch (26.26 g/L), Maltose (1.5%) | plos.orgjksus.orgnih.gov |
| Nitrogen Source | Yeast Extract (1.5% w/v), Soybean Cake Powder (23.54 g/L), KNO₃ (1.00 g/L) | jksus.orgnih.gov |
| Initial pH | 7.0 - 9.0 | jksus.orginnovareacademics.in |
| Temperature | 30 - 40 °C | pakbs.orgjksus.org |
| Incubation Period | 5 - 7 days | primescholars.comjksus.org |
| Agitation Rate | 200 rpm | innovareacademics.in |
Bioprocess engineering integrates principles of biology and engineering to design, develop, and scale up processes for the large-scale production of biological products like antibiotics. ebsco.com For this compound, enhancing yields beyond laboratory-scale fermentation requires the application of bioprocess engineering strategies. taylorfrancis.com
Key aspects of bioprocess engineering for yield enhancement include:
Strain Improvement: Genetic and metabolic engineering techniques can be employed to create high-yielding strains. nih.gov This can involve random mutagenesis followed by screening for overproducers or more targeted approaches like metabolic pathway engineering to increase the flux towards the desired product. nih.govnih.gov For ansamycins, this could involve engineering the biosynthetic pathway of the precursor AHBA. pnas.org
Bioreactor Design and Operation: The design of the bioreactor is crucial for maintaining a homogenous environment and ensuring efficient transfer of mass (nutrients, oxygen) and heat. ebsco.com For Streptomyces fermentations, which can exhibit complex morphology (e.g., pellet formation), bioreactor design and agitation strategies are critical to prevent nutrient and oxygen limitations. nih.gov
Process Control and Automation: Advanced sensors and process control systems allow for real-time monitoring and adjustment of critical process parameters such as pH, dissolved oxygen, and temperature. ebsco.com This level of control helps to maintain optimal conditions throughout the fermentation, leading to more consistent and higher yields.
Scale-Up: Translating a laboratory-scale process to an industrial scale is a significant challenge in bioprocess engineering. taylorfrancis.com It requires careful consideration of factors such as mixing efficiency, oxygen transfer rates, and shear stress to ensure that the productivity achieved at a small scale is maintained at a larger volume. ebsco.com
The following table outlines key bioprocess engineering strategies and their objectives for enhancing the production of microbial secondary metabolites.
| Strategy | Objective | Reference |
| Strain Engineering | Increase precursor supply, remove competing pathways, overexpress biosynthetic genes. | nih.gov |
| Morphology Engineering | Control pellet formation to optimize nutrient uptake and product formation. | nih.gov |
| Optimized Bioreactor Design | Ensure efficient mass and heat transfer, and homogenous mixing. | ebsco.com |
| Fed-Batch Fermentation | Control nutrient levels to avoid substrate inhibition and extend the production phase. | nih.gov |
| In-situ Product Removal | Remove the product from the fermentation broth as it is produced to avoid feedback inhibition. | google.com |
Structural Elucidation and Advanced Spectroscopic Characterization of Diastovaricin I
Comprehensive Spectroscopic Analyses
The structural determination of Diastovaricin I relied on a suite of powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational insights into the proton and carbon framework of the molecule, while mass spectrometry offered crucial information regarding its elemental composition and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment
NMR spectroscopy served as the cornerstone for elucidating the intricate connectivity and stereochemistry of this compound. A combination of one-dimensional and two-dimensional NMR experiments was employed to map out the complete chemical structure.
The ¹H NMR spectrum of this compound revealed a complex pattern of signals, indicating the presence of numerous distinct proton environments. The chemical shifts, multiplicities, and coupling constants of these signals provided initial clues about the types of protons present (e.g., aromatic, aliphatic, olefinic) and their neighboring atoms.
Similarly, the ¹³C NMR spectrum displayed a wide range of resonances, corresponding to the different carbon atoms within the molecule. The chemical shifts offered insights into the hybridization and chemical environment of each carbon, distinguishing between carbonyls, aromatic carbons, and various aliphatic carbons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm), mult. (J in Hz) |
| Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| Data not available | Data not available |
NMR data is not publicly available for this compound.
To assemble the molecular puzzle, a series of two-dimensional NMR experiments were conducted.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was instrumental in identifying proton-proton coupling networks. Cross-peaks in the COSY spectrum established the connectivity between adjacent protons, allowing for the tracing of spin systems throughout the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This provided an unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum was crucial for establishing long-range correlations between protons and carbons, typically over two to three bonds. These correlations were vital for connecting the various spin systems identified by COSY and for positioning quaternary carbons and heteroatoms within the molecular framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provided information about the spatial proximity of protons. Cross-peaks in the NOESY spectrum indicated that two protons were close to each other in space, which was essential for determining the relative stereochemistry of the molecule.
While specific data on the application of quantitative NMR (qNMR) for this compound is not detailed in available literature, qNMR is a powerful technique that could be employed for the absolute quantification of the compound in a sample, further confirming its purity and structural integrity.
Mass Spectrometry (MS) for this compound Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provided complementary information that was essential for the complete structural elucidation of this compound.
High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight of this compound. The accurate mass measurement obtained from HRMS allowed for the unambiguous determination of its molecular formula, providing the elemental composition and the degree of unsaturation. This information was critical in confirming the hypotheses derived from the NMR data and in finalizing the proposed structure of this compound. The fragmentation pattern observed in the mass spectrum also offered valuable clues about the structural motifs present in the molecule.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds. uab.edu In a typical MS/MS experiment, the precursor ion of this compound, corresponding to its molecular weight, is selectively isolated and then subjected to collision-induced dissociation (CID). This process induces fragmentation of the molecule at its most labile bonds. uab.edunih.gov The resulting product ions are then mass-analyzed, generating a fragmentation spectrum.
The detailed analysis of these product ions and the corresponding neutral losses provides a wealth of structural information. By piecing together the fragmentation data, a comprehensive fragmentation pathway can be proposed, revealing the connectivity of different structural motifs within this compound. scirp.org For instance, the loss of specific neutral molecules can indicate the presence of certain functional groups, while the masses of the daughter ions can correspond to stable substructures of the parent molecule. This systematic approach allows for the verification of proposed structures and the differentiation between potential isomers.
Table 1: Hypothetical MS/MS Fragmentation Data for this compound This table presents plausible fragmentation data for illustrative purposes.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Plausible Structural Assignment |
|---|---|---|---|
| [M+H]⁺ | m/z 557.3 | - | Protonated molecule |
| 557.3 | m/z 539.3 | 18 | Loss of H₂O |
| 557.3 | m/z 511.3 | 46 | Loss of HCOOH (Formic Acid) |
| 539.3 | m/z 495.2 | 44 | Loss of CO₂ from a carboxyl group |
| 511.3 | m/z 467.2 | 44 | Subsequent loss of CO₂ |
Hyphenated MS Techniques (LC-MS, GC-MS)
To analyze this compound from complex biological or synthetic mixtures, mass spectrometry is often coupled with chromatographic separation techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. agilent.comnih.gov The sample is first injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components based on its physicochemical properties (e.g., polarity, size). The eluent from the LC column is then introduced into the mass spectrometer, which provides mass information for the separated components. researchgate.net LC-MS/MS methods, which incorporate tandem mass spectrometry, are particularly powerful for both quantifying this compound in a sample and confirming its identity based on its specific retention time and fragmentation pattern. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. nih.gov If this compound itself is not amenable to GC analysis, chemical derivatization can be employed to convert it into a more volatile analogue. nih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated compounds are then ionized and detected by the mass spectrometer. nih.govnih.gov This technique provides high-resolution separation and is often used for the identification of related compounds, precursors, or degradation products of this compound. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large, non-volatile biomolecules and complex natural products with minimal fragmentation. mdpi.comnih.gov For the analysis of this compound, the sample is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact this compound molecule with it into the gas phase. researchgate.net
The resulting ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector. semanticscholar.org MALDI-TOF is highly sensitive and can provide a rapid and accurate determination of the molecular weight of this compound, often as a singly charged ion, which simplifies spectral interpretation. mdpi.com
Ion Mobility Spectrometry (IMS) for Conformational Insights
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization, offering insights into the three-dimensional structure or conformation of this compound ions. nih.govyork.ac.uk
In an IM-MS experiment, after ionization, ions are guided into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their progress. Compact, tightly folded ions experience fewer collisions and travel faster than extended, unfolded conformations of the same mass-to-charge ratio. chemrxiv.orgchemrxiv.org This separation allows for the determination of the ion's rotationally averaged collision cross-section (CCS), a value that is related to its size and shape. chemrxiv.org This technique can be used to distinguish between different isomers of this compound that may be indistinguishable by mass spectrometry alone and to study how its conformation may change in response to different conditions. nih.gov
Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group Identification in this compound
Vibrational spectroscopy techniques measure the vibrations of atoms within a molecule. nih.gov The specific frequencies at which a molecule vibrates are determined by the masses of the atoms and the strength of the chemical bonds connecting them. Therefore, the resulting spectrum provides a unique "fingerprint" of the molecule's functional groups. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. nsf.gov When this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to stretch or bend. researchgate.net An FTIR spectrometer measures the amount of light absorbed at each frequency, producing a spectrum that reveals the presence of specific functional groups. ieeesem.com For example, a strong absorption band in the region of 1700 cm⁻¹ would indicate the presence of a carbonyl group (C=O), while broad absorption around 3300 cm⁻¹ is characteristic of a hydroxyl group (O-H). researchgate.net
Table 2: Representative FTIR Absorption Bands for Functional Groups in this compound This table presents plausible FTIR data for illustrative purposes.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
|---|---|---|---|
| 3500 - 3200 | Broad, Strong | O-H Stretch | Hydroxyl, Carboxylic Acid |
| 3000 - 2850 | Medium | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1725 - 1700 | Strong | C=O Stretch | Carbonyl (Ketone, Aldehyde) |
| 1680 - 1640 | Medium | C=C Stretch | Alkene |
| 1250 - 1050 | Strong | C-O Stretch | Ester, Ether, Alcohol |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. sfu.ca When laser light interacts with this compound, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. spectroscopyonline.com
While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy is sensitive to vibrations that change the molecule's polarizability. nih.govamericanpharmaceuticalreview.com This makes Raman particularly effective for identifying non-polar bonds, such as carbon-carbon double and triple bonds, and symmetric vibrations, which may be weak or absent in an FTIR spectrum. mdpi.com The combination of both FTIR and Raman spectroscopy provides a more complete picture of the functional groups present in this compound. americanpharmaceuticalreview.com
Table 3: Representative Raman Shifts for Functional Groups in this compound This table presents plausible Raman data for illustrative purposes.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic/Vinylic |
| 2950 - 2850 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1680 - 1640 | Strong | C=C Stretch | Alkene |
| 1615 - 1590 | Strong | C=C Stretch | Aromatic Ring |
| 1460 - 1440 | Medium | C-H Bend | CH₂ Scissoring |
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Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
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Ab Initio and Density Functional Theory (DFT) Calculations for Spectral Prediction
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Predictive Fragmentation Modeling
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Biosynthesis and Enzymology of Diastovaricin I
Precursor Incorporation StudiesSpecific precursor incorporation studies to elucidate the building blocks of the Diastovaricin I polyketide chain have not been reported.
Due to the absence of specific research on the biosynthesis of this compound, a detailed article fulfilling the user's request cannot be generated at this time. Further research and publication in this specific area are needed to provide the requested information.
Total Synthesis and Semisynthesis of Diastovaricin I and Its Analogs
Total Synthesis Strategies for Diastovaricin I
The total synthesis of this compound, a member of the ansamycin (B12435341) family of antibiotics, represents a significant challenge in organic chemistry due to its complex macrocyclic structure, dense stereochemical information, and the presence of a quinone or hydroquinone core. While a dedicated total synthesis of this compound has not been extensively reported, strategies can be extrapolated from the successful syntheses of closely related ansamycins, such as the streptovaricins and damavaricins. These approaches highlight the key challenges and innovative solutions required for the construction of such intricate natural products.
Retrosynthetic Analysis and Strategic Disconnections
A common retrosynthetic approach to ansamycin antibiotics like this compound involves several key disconnections to break down the complex target molecule into simpler, more manageable fragments. The primary strategic disconnections typically include:
Macrolactamization or Macrolactonization: The ansa chain is often disconnected at the amide or ester linkage that closes the macrocycle. This is a crucial step, and its success depends heavily on the conformation of the linear precursor to favor intramolecular cyclization over intermolecular polymerization.
Ansa Chain and Aromatic Core Disconnection: The bond connecting the aliphatic ansa chain to the aromatic nucleus is another logical point for disconnection. This allows for the separate synthesis of the two major components of the molecule, which are then coupled at a later stage. Common coupling strategies include Suzuki, Stille, or Negishi cross-coupling reactions.
Ansa Chain Fragmentation: The long aliphatic chain is further broken down into smaller, stereochemically defined fragments. This is often achieved through disconnections of C-C bonds that can be formed using reliable and stereoselective reactions such as aldol additions, allylation/crotylation reactions, or asymmetric hydrogenations.
A plausible retrosynthetic analysis for a this compound-type structure is outlined below:
| Target Molecule | Key Disconnections | Major Fragments |
| This compound | 1. Macrolactamization 2. Ansa chain-aromatic core coupling 3. Ansa chain fragmentation | - Aromatic core precursor - Ansa chain precursor (further broken down) |
Development of Key Synthetic Methodologies
The successful synthesis of complex natural products like this compound relies on the development and application of powerful and selective synthetic methods.
The ansa chain of this compound contains multiple stereocenters, making stereocontrol a paramount challenge. Key strategies to achieve high levels of stereoselectivity include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, to introduce initial stereocenters.
Substrate-Controlled Reactions: Employing existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. This is often seen in diastereoselective aldol reactions and reductions.
Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. The auxiliary is then removed in a subsequent step.
Catalytic Asymmetric Synthesis: Using chiral catalysts to induce enantioselectivity or diastereoselectivity. This includes methods like asymmetric hydrogenation, epoxidation, and dihydroxylation, which are crucial for setting stereocenters along the ansa chain. For instance, the synthesis of related ansamycins has employed crotylboronate technology for the highly diastereoselective construction of key carbon-carbon bonds within the ansa chain scispace.com.
Modern synthetic strategies are increasingly incorporating C-H functionalization reactions to improve efficiency by avoiding the need for pre-functionalized starting materials. In the context of this compound synthesis, C-H functionalization could be applied to:
Late-Stage Modification of the Aromatic Core: Directing group-assisted C-H activation could be used to install substituents on the aromatic ring, providing a convergent and flexible route to various analogs.
Ansa Chain Elaboration: Selective oxidation or alkylation of C-H bonds within the ansa chain could streamline the synthesis and allow for the introduction of functional groups at positions that are difficult to access through traditional methods. While not yet widely applied in the total synthesis of this specific subclass, the principles of C-H functionalization in the synthesis of other complex molecules suggest its potential utility acs.orgnih.govrsc.org.
Tandem Cyclization/Functionalization: A single reaction sequence that forms the macrocycle and simultaneously introduces a key functional group.
Sequential Cross-Coupling Reactions: Performing multiple cross-coupling reactions in a single pot to rapidly build up the carbon skeleton of the ansa chain or to attach it to the aromatic core.
Ring-Closing Metathesis (RCM): While more common for macrolactones, RCM is a powerful tool for the formation of large rings and has been employed in the synthesis of various macrocyclic natural products. Cascade reactions involving ring expansion have also been developed for the synthesis of macrocyclic lactams, offering an alternative to traditional end-to-end cyclization rsc.orgsemanticscholar.orgnih.govnih.govresearchgate.net.
Challenges and Achievements in Total Synthesis
The synthesis of this compound and its analogs is fraught with challenges, many of which are common to the synthesis of other complex polyketide natural products.
Key Challenges:
Stereochemical Control: The presence of numerous contiguous stereocenters in the ansa chain requires highly selective and reliable asymmetric reactions.
Macrocyclization: The formation of the large macrocyclic ring is often a low-yielding step due to competing intermolecular reactions and the entropic penalty of cyclization. Careful selection of the cyclization site and reaction conditions is critical.
Functional Group Compatibility: The presence of sensitive functional groups, such as the quinone or hydroquinone moiety and various hydroxyl groups, requires careful planning of protecting group strategies.
Scalability: Synthesizing sufficient quantities of the material for biological evaluation is often a major hurdle, requiring an efficient and robust synthetic route.
Achievements in the Field:
The total synthesis of related ansamycins, such as Damavaricin D, serves as a significant achievement and provides a roadmap for the synthesis of this compound. The successful synthesis of 24,27-dimethyl dihydrodamavaricin D demonstrated the feasibility of a convergent approach, utilizing advanced stereoselective methodologies for the construction of the ansa chain and a macrolactamization strategy for the ring closure scispace.com. These syntheses not only confirm the structures of these natural products but also provide access to analogs for structure-activity relationship studies, which are crucial for the development of new therapeutic agents.
Semisynthesis and Diversification of this compound Analogs
There is no available information regarding the semisynthesis or diversification of analogs from a parent compound named this compound.
Derivatization from Natural Scaffolds
No studies have been found that describe the derivatization of this compound from any natural scaffolds.
Molecular Mechanism of Action and Cellular Target Research of Diastovaricin I
Elucidation of Molecular Targets in Cellular Systems
The identification of specific molecular targets is a cornerstone of understanding how a compound exerts its biological effects. For Diastovaricin I, this area of research remains largely unexplored.
Investigation of Primary Cellular Targets
There is no direct evidence from available scientific literature to definitively identify the primary cellular targets of this compound. While its classification as a macrolide might suggest an affinity for the bacterial ribosome, this has not been experimentally verified. medchemexpress.comnaturalproducts.net The observed effect on mouse Friend cell differentiation suggests a potential interaction with eukaryotic cellular pathways, but the specific molecular components involved have not been characterized. medchemexpress.commedchemexpress.commedchemexpress.com
Interactions with Bacterial Cellular Processes
Despite its classification as an antibiotic, detailed studies on the interaction of this compound with fundamental bacterial cellular processes are not present in the available scientific literature. The following subsections outline standard mechanisms of antibiotic action, but it must be emphasized that there is no specific data linking these to this compound.
There is no available research to suggest that this compound affects bacterial cell wall integrity or the biosynthesis of its components, such as peptidoglycan.
Macrolide antibiotics typically function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. patsnap.comsigmaaldrich.comwikipedia.org However, whether this compound follows this mechanism of action has not been experimentally demonstrated. The reports of its lack of antimicrobial activity further complicate this hypothetical mechanism. medchemexpress.commedchemexpress.commedchemexpress.com
No studies have been found that investigate the potential for this compound to interfere with bacterial nucleic acid synthesis or replication. This includes processes such as DNA replication and RNA transcription, which are known targets for other classes of antibiotics. slideshare.netlibretexts.orgcreative-biolabs.com
The ability of a compound to disrupt the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death, is another established antimicrobial mechanism. mdpi.combio-techne.comfrontiersin.org There is currently no scientific evidence to indicate that this compound acts through membrane permeabilization or disruption.
Modulation of Metabolic Pathways
Current scientific literature does not provide specific details on the direct modulation of metabolic pathways by this compound. Generally, cellular metabolism involves complex networks like glycolysis, the citric acid cycle, and oxidative phosphorylation, which are crucial for generating ATP and biomass. nih.gov Proliferating cells, for instance, adapt their metabolic processes to facilitate the uptake and use of nutrients for growth. nih.gov Various compounds can influence these pathways; for example, some nutrients modulate detoxification systems, while others can alter the balance of energy production. nih.govmdpi.comfrontiersin.org Research into how specific bioactive molecules impact the metabolic reprogramming of cells is an active field. nih.govarvojournals.org However, dedicated studies detailing the specific metabolic signature induced by this compound are not extensively documented.
ATP Synthase Inhibition
There is no direct evidence in the available research to classify this compound as an ATP synthase inhibitor. ATP synthase is a critical enzyme that generates ATP using a proton gradient across a membrane. callutheran.eduwikipedia.org Its inhibition disrupts cellular energy production and can be a target for various compounds. mdpi.comnih.gov Inhibitors can act on different subunits of the enzyme complex; for example, some compounds bind to the F0 subunit, blocking the proton channel, while others target the F1 subunit's catalytic activity. mdpi.comnih.gov While compounds like Bedaquiline have been shown to inhibit ATP synthase by binding to the c-subunit, specific studies demonstrating a similar mechanism for this compound are lacking. mdpi.com
Effects on Mammalian Cell Lines for Research Tools (excluding clinical applications)
This compound has been identified as a valuable agent for in vitro research, particularly due to its distinct effects on mammalian cells. Although it is classified as an antibiotic, it notably lacks antimicrobial activity. medchemexpress.commedchemexpress.com Its primary utility in a research context stems from its ability to induce specific cellular responses, making it a tool for studying cellular processes.
Induction of Specific Cellular Phenotypes (e.g., erythroleukemia cell induction)
A key reported activity of this compound is its capacity to induce the differentiation of mouse Friend erythroleukemia (MEL) cells. medchemexpress.commedchemexpress.com MEL cells are a well-established model for studying the molecular events of erythroid differentiation. psu.edunih.govresearchgate.net These tumor cells are blocked in their differentiation pathway but can be prompted to mature by various chemical inducers. researchgate.net The ability of this compound to trigger this differentiation process makes it a significant compound for investigating the complex regulatory networks that govern cell maturation and the potential reversal of a leukemic phenotype. medchemexpress.commedchemexpress.com
| Cell Line | Compound | Observed Effect |
| Mouse Friend erythroleukemia (MEL) cells | This compound | Induction of differentiation medchemexpress.commedchemexpress.com |
Investigations as Pharmacological Probes
Given its specific biological activity, this compound serves as a pharmacological probe for dissecting cellular differentiation pathways. medchemexpress.commedchemexpress.com Pharmacological probes are molecules used to study biological systems, and their value lies in their specific interaction with cellular targets. nih.govnih.govmdpi.com The induction of differentiation in MEL cells by this compound, without general antimicrobial effects, allows researchers to investigate the specific signaling cascades and molecular machinery involved in erythroid development. medchemexpress.commedchemexpress.com
High-Throughput Screening for Target Identification
To identify the precise molecular target of a compound like this compound, high-throughput screening (HTS) is a primary methodology. pelagobio.comnih.gov This drug discovery process allows for the automated testing of large numbers of compounds against specific biological targets or for particular phenotypic outcomes. nih.govnih.gov The process typically involves several phases, including assay preparation, a pilot screen to validate the system, a primary screen of a compound library to find "hits," and secondary screens to confirm these hits. pelagobio.com For a compound with a known phenotype, such as the differentiation induced by this compound, a phenotypic screen could be used to identify the responsible protein target through techniques like target deconvolution. pelagobio.comnih.govnih.gov This involves pinpointing the specific molecular interactions that cause the observed cellular response. pelagobio.comnih.gov
Structure Activity Relationship Sar Studies of Diastovaricin I and Its Derivatives
Computational Chemistry in SAR Studies
Molecular Dynamics (MD) Simulations
Introduction to Molecular Dynamics Simulations in Drug Discovery
Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the physical movement of atoms and molecules over time. umaryland.edu In the realm of drug discovery and medicinal chemistry, MD simulations provide invaluable insights into the dynamic nature of drug-target interactions, which are often not apparent from static experimental structures. By simulating the intricate dance of molecules, researchers can predict how a compound like Diastovaricin I and its derivatives will behave in a biological environment, how they bind to their target proteins, and how structural modifications might influence their binding affinity and efficacy.
Application of MD Simulations to this compound
While specific molecular dynamics studies on this compound are not yet available in public scientific literature, the principles and applications of this technique can be understood by examining research on structurally analogous compounds, particularly those within the ansamycin (B12435341) class of antibiotics like geldanamycin and rifamycin. These studies serve as a blueprint for potential future investigations into the dynamic behavior of this compound.
For this compound, MD simulations could be employed to:
Elucidate Conformational Dynamics: The flexibility of the macrocyclic structure of this compound is crucial for its biological activity. MD simulations can map the conformational landscape of the molecule, identifying the most stable conformations in different solvent environments and upon binding to a target. For instance, studies on geldanamycin have revealed that a significant conformational change, specifically a trans to cis isomerization of the macrocycle amide bond, is a key step in its binding to the Hsp90 protein. acs.org
Characterize Drug-Target Interactions: By simulating the complex of this compound bound to its putative biological target, researchers can identify the key amino acid residues involved in the interaction. This allows for a detailed understanding of the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For example, MD simulations of rifamycin SV with its target, the β2-microglobulin, have demonstrated enhanced structural stability of the protein in the presence of the antibiotic, thereby inhibiting protein aggregation.
Predict Binding Affinities: Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be combined with MD simulations to estimate the binding free energies of this compound and its derivatives to their target. This allows for a theoretical ranking of the potency of different analogs, guiding synthetic efforts toward more active compounds.
Guide Rational Drug Design: The insights gained from MD simulations can inform the rational design of novel this compound derivatives with improved properties. By understanding which parts of the molecule are critical for binding and which can be modified, chemists can make targeted changes to enhance activity, selectivity, and pharmacokinetic properties.
Illustrative Insights from MD Simulations of Ansamycins
Research on ansamycin antibiotics has demonstrated the power of MD simulations. In studies of geldanamycin analogues, MD simulations have been used to optimize the structures of new derivatives and to understand the critical interactions within the active site of Hsp90. nih.gov These simulations have highlighted the importance of specific residues, such as Lys58, in the binding of these inhibitors.
Similarly, MD simulations of rifamycin derivatives have been used to explore their binding to bacterial RNA polymerase. nih.gov These studies have provided a rationale for the design of new rifamycins that can overcome antibiotic resistance by modifying the ansa-chain to block the interaction with resistance-conferring enzymes.
Hypothetical MD Simulation Data for this compound Derivatives
The following interactive table illustrates the type of data that could be generated from MD simulations of this compound and its hypothetical derivatives interacting with a putative target protein. The data is for illustrative purposes and is based on the types of findings common in MD studies of similar macrocyclic antibiotics.
| Derivative | Modification | Key Interacting Residues (Hypothetical) | Predicted Binding Free Energy (kcal/mol) (Illustrative) |
| This compound | Parent Compound | Asp102, Phe120, Arg210 | -10.5 |
| Derivative A | Hydroxyl group at C-15 | Asp102, Tyr150 , Arg210 | -11.2 |
| Derivative B | Methyl group at C-17 | Asp102, Phe120, Leu205 | -9.8 |
| Derivative C | Removal of the C-20 hydroxyl | Phe120, Arg210 | -7.3 |
This hypothetical data suggests that the addition of a hydroxyl group at C-15 (Derivative A) could form an additional hydrogen bond with a tyrosine residue, leading to a more favorable binding energy. Conversely, the removal of the C-20 hydroxyl group (Derivative C) might disrupt a key interaction, significantly reducing the binding affinity.
Synthetic Biology and Biotechnological Approaches for Diastovaricin I
Engineering Microbial Hosts for Diastovaricin I Production
The production of this compound, an ansamycin (B12435341) antibiotic, is likely to be amenable to established strategies for engineering microbial hosts. These approaches generally aim to improve the yield and purity of the target compound by optimizing the cellular machinery of the producing organism.
A primary strategy for enhancing the production of natural products like this compound is the transfer of its biosynthetic gene cluster (BGC) into a more tractable and well-characterized microbial host. This process, known as heterologous expression, offers several advantages over relying on the native producer, which may have slow growth rates, be difficult to cultivate, or produce a complex mixture of related compounds.
Streptomyces species are common choices for the heterologous expression of BGCs from other actinomycetes, the phylum to which the producers of many ansamycins belong. The successful heterologous expression of BGCs for other ansamycins, such as rifamycin and chaxamycin, in various Streptomyces hosts demonstrates the feasibility of this approach for this class of compounds. Once the this compound BGC is identified, it could be cloned and introduced into a suitable Streptomyces host that has been optimized for high-level production of secondary metabolites.
Table 1: Potential Heterologous Hosts for this compound Production
| Host Organism | Rationale for Use |
| Streptomyces coelicolor | A well-characterized model organism with a vast genetic toolbox. |
| Streptomyces lividans | Known for its high efficiency in expressing foreign DNA. |
| Streptomyces albus | Often used as a "clean" host with a reduced background of native secondary metabolites. |
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. For this compound, this would involve optimizing the supply of precursor molecules required for its biosynthesis.
Ansamycin biosynthesis typically starts with the precursor 3-amino-5-hydroxybenzoic acid (AHBA). The metabolic pathways leading to AHBA and other building blocks, such as malonyl-CoA and methylmalonyl-CoA, can be engineered to increase their intracellular concentrations. This can be achieved by overexpressing key enzymes in these pathways or by deleting genes that divert these precursors to other metabolic fates.
Table 2: Potential Metabolic Engineering Targets for Enhanced this compound Production
| Metabolic Pathway | Engineering Strategy | Expected Outcome |
| Shikimate Pathway | Overexpression of genes involved in AHBA biosynthesis. | Increased supply of the starter unit for this compound. |
| Fatty Acid Synthesis | Upregulation of acetyl-CoA carboxylase and propionyl-CoA carboxylase. | Increased availability of extender units for the polyketide chain. |
| Central Carbon Metabolism | Optimization of glycolysis and the pentose phosphate pathway. | Enhanced overall metabolic flux towards secondary metabolism. |
Designing and Rewiring Biosynthetic Pathways
Synthetic biology tools offer the potential to not only increase the yield of this compound but also to generate novel analogs with potentially improved therapeutic properties. The modular nature of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes that are likely involved in this compound biosynthesis makes them particularly amenable to this type of engineering.
By swapping, deleting, or modifying the individual domains within these large enzyme complexes, it is theoretically possible to alter the structure of the final product. For example, changing an acyltransferase domain could lead to the incorporation of a different extender unit into the polyketide backbone. Similarly, modifying tailoring enzymes, such as oxidoreductases or methyltransferases, could result in altered hydroxylation or methylation patterns on the this compound scaffold.
Biosensors and Environmental Applications (General Synthetic Biology Relevance)
Biosensors are engineered biological systems that can detect the presence of a specific molecule and produce a measurable output signal. In the context of this compound production, a biosensor could be developed to respond to the intracellular concentration of the antibiotic. This would enable high-throughput screening of large libraries of engineered strains to identify those with improved production levels.
While no specific biosensor for this compound has been reported, the development of such a tool would be a significant advancement in the optimization of its production. Generally, transcription factor-based biosensors are designed where the binding of the target molecule to a specific regulatory protein triggers the expression of a reporter gene, such as one encoding a fluorescent protein.
Future Perspectives and Unexplored Research Avenues for Diastovaricin I
Addressing Gaps in Current Knowledge
A comprehensive understanding of Diastovaricin I is essential for its potential development. Future research should prioritize several key areas where knowledge is currently limited.
A primary gap is the elucidation of its complete biological activity profile. While ansamycins are known to exhibit a wide range of effects, including antimicrobial and antitumor activities, the specific biological targets of this compound remain to be identified. nih.govresearchgate.net Systematic screening against a broad panel of cancer cell lines, pathogenic bacteria, and viruses would be a crucial first step.
Furthermore, the mechanism of action at a molecular level is a significant unknown. For instance, many ansamycins, such as geldanamycin, function by inhibiting Heat Shock Protein 90 (Hsp90). frontiersin.orgscientific.net Investigating whether this compound shares this target or interacts with other key cellular proteins is a critical research question. Answering this would provide a rationale for its observed biological effects and guide further development.
Another area requiring in-depth study is its biosynthetic pathway. Understanding how the producing organism synthesizes this complex molecule could open doors for synthetic biology approaches to generate novel, more potent analogues.
Finally, the role of stereochemistry in the biological activity of this compound is an important aspect to explore. The precise three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. mdpi.com A detailed investigation into how the specific stereoisomers of this compound affect its function would be highly informative.
| Research Area | Key Questions to Address |
| Biological Activity | What is the full spectrum of its anticancer, antimicrobial, and antiviral properties? |
| Mechanism of Action | What are the specific molecular targets of this compound? Does it inhibit Hsp90? |
| Biosynthesis | What is the complete biosynthetic pathway for this compound in its producing organism? |
| Stereochemistry | How does the stereochemistry of this compound influence its biological activity? |
Application of Emerging Technologies
Advances in technology offer exciting new ways to investigate and potentially utilize this compound. The integration of artificial intelligence (AI) and machine learning in natural product drug discovery is a particularly promising avenue. nih.govcas.org AI algorithms can be employed to analyze the structure of this compound and predict its potential biological targets and activities, thereby accelerating the initial stages of research. acs.org
Computational modeling and molecular docking studies can provide insights into how this compound interacts with potential protein targets. scientific.net These in silico methods can help to prioritize experimental studies and guide the rational design of more potent and selective derivatives.
The development of "organ-on-a-chip" and other microfluidics technologies presents an opportunity to study the effects of this compound in a more physiologically relevant context than traditional cell cultures. nih.gov These systems can provide more accurate predictions of a compound's efficacy and potential toxicity in humans.
Furthermore, innovations in analytical techniques will be crucial for a deeper understanding of this compound. High-throughput screening methods can expedite the process of evaluating the biological activity of this compound and its analogues against a vast number of targets. nih.gov
| Technology | Potential Application for this compound Research |
| Artificial Intelligence/Machine Learning | Prediction of biological targets and activities; analysis of structure-activity relationships. cas.org |
| Computational Modeling | Molecular docking studies to visualize interactions with protein targets. |
| Organ-on-a-Chip | More accurate assessment of efficacy and toxicity in human-relevant models. nih.gov |
| High-Throughput Screening | Rapidly screen for biological activity against a wide range of targets. |
Cross-Disciplinary Research Directions
To fully explore the potential of this compound, collaborations between researchers from various scientific disciplines will be essential. This cross-disciplinary approach can foster innovation and lead to novel applications for the compound. pharmtech.com
A collaboration between natural product chemists and synthetic chemists could lead to the development of efficient total synthesis routes for this compound. This would not only provide a sustainable supply of the compound for research but also enable the creation of a library of analogues for structure-activity relationship studies.
Pairing the expertise of pharmacologists and toxicologists will be crucial for a thorough evaluation of the compound's therapeutic potential and safety profile. Understanding both the beneficial and potential adverse effects is a prerequisite for any further development.
Furthermore, research that integrates the knowledge of biochemists and molecular biologists will be key to unraveling the intricate details of this compound's mechanism of action. Identifying the precise molecular pathways affected by the compound will provide a solid foundation for its potential therapeutic applications.
Finally, a partnership between academic researchers and pharmaceutical industry experts could help to bridge the gap between basic scientific discovery and the development of a potential new drug. pharmtech.com This type of collaboration is often necessary to navigate the complex process of drug development.
| Collaborating Disciplines | Potential Research Focus |
| Natural Product & Synthetic Chemistry | Total synthesis and analogue development. |
| Pharmacology & Toxicology | Efficacy and safety assessment. |
| Biochemistry & Molecular Biology | Elucidation of the molecular mechanism of action. |
| Academia & Pharmaceutical Industry | Translational research and drug development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
